2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone
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Overview
Description
2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group. This particular compound features a benzylsulfanyl group at the 2-position and a tert-butyl group at the 6-position, making it a unique derivative of pyrimidinone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone typically involves the reaction of appropriate starting materials under controlled conditions One common method involves the reaction of 2-chloropyrimidine with benzyl mercaptan in the presence of a base to introduce the benzylsulfanyl group
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group in the pyrimidinone ring can be reduced to form the corresponding alcohol.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone
- 2-(ethylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone
- 2-(propylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone
Uniqueness
2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The benzyl group can enhance the compound’s lipophilicity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-4-tert-butyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2,3)12-9-13(18)17-14(16-12)19-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLVWFSZZWLJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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